6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate
Description
This compound is a heterocyclic molecule featuring a 4H-pyran-3-yl core substituted with a 3-fluorobenzoate ester and a methylthio-linked 1,3,4-thiadiazole moiety bearing a cyclopropaneamido group. Its structural complexity arises from the integration of multiple pharmacophores: the pyran ring (associated with anti-inflammatory activity ), the thiadiazole scaffold (known for antimicrobial and anticancer properties ), and the fluorinated benzoate ester (enhancing metabolic stability and bioavailability).
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOCYRBIPZRTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the attachment of the cyclopropaneamido group, and the coupling with the pyranone and fluorobenzoate moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyranone ring can be reduced to alcohols.
Substitution: The fluorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzoate moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the pyranone ring may produce alcohols.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antimicrobial Activity :
- Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the cyclopropaneamido group enhances the bioactivity of the compound against various bacterial strains. A study demonstrated that modifications in the thiadiazole structure could lead to increased potency against resistant bacterial strains .
-
Anticancer Properties :
- The compound has shown promise in anticancer applications. Thiadiazole derivatives have been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, a recent study highlighted the effectiveness of similar compounds in targeting specific cancer cell lines, suggesting that this derivative could be further explored for its anticancer potential .
-
Anti-inflammatory Effects :
- Inflammation is a key factor in many chronic diseases. Compounds containing thiadiazole rings have been observed to exhibit anti-inflammatory properties. This derivative may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
Applications in Agricultural Sciences
-
Pesticidal Activity :
- The structural features of this compound suggest potential applications as a pesticide or herbicide. Thiadiazole derivatives are known for their efficacy against various pests and pathogens affecting crops. Studies have reported that similar compounds can disrupt metabolic processes in pests, leading to effective pest control strategies .
- Plant Growth Regulation :
- Antimicrobial Study :
- Anticancer Research :
- Agricultural Application :
Mechanism of Action
The mechanism of action of 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate involves its interaction with molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or active sites in enzymes, while the fluorobenzoate moiety may enhance binding affinity through hydrophobic interactions. The overall effect depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, differing in substituents or core rings:
Functional and Conformational Insights
- The 3-fluorobenzoate group may enhance metabolic resistance compared to non-fluorinated analogs .
- Conformational Stability : Thiadiazole-linked compounds often adopt planar or butterfly-like conformations. For example, 2-(4-methylphenyl)-1,3,4-thiadiazole derivatives exhibit a butterfly conformation with near-coplanar aromatic rings, influencing binding to biological targets .
- Solubility and Lipophilicity : The trimethoxybenzoate analog (MW 549.62) likely has reduced solubility compared to the target compound due to increased hydrophobicity . The cyclopropaneamido group may balance lipophilicity and rigidity, as seen in related compounds .
Biological Activity
The compound 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a novel synthetic derivative that combines multiple pharmacologically active moieties. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic uses.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiadiazole ring , a pyran moiety , and a benzoate group , which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carbon disulfide under basic conditions.
- Cyclopropaneamido Substitution : The cyclopropaneamido group is introduced via amide coupling reactions.
- Esterification : The final step involves linking the benzoate ester with the pyran derivative.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and pyran structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it has shown cytotoxic effects on breast cancer cells (MCF-7) and liver cancer cells (Bel-7402), with IC50 values indicating significant potency compared to standard chemotherapy agents like cisplatin.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : The thiadiazole moiety is known to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Thiadiazole Derivatives : A study published by Kumar et al. demonstrated that thiadiazole derivatives exhibit significant anticancer properties through apoptosis induction in MCF-7 cells .
- Antimicrobial Efficacy Assessment : Research conducted by Omar et al. showed that compounds with similar structures had enhanced antibacterial activity against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiadiazole and pyran cores in this compound?
- Methodology : Multi-step synthesis is typically required. For the 1,3,4-thiadiazole moiety, cyclocondensation of thiosemicarbazides with carboxylic acid derivatives (e.g., using POCl₃ as a dehydrating agent) is common . The pyran ring (4-oxo-4H-pyran) can be synthesized via cyclization of diketones with aldehydes under acidic conditions. The sulfanyl methyl linker may involve nucleophilic substitution between a thiolated thiadiazole and a bromomethylated pyran intermediate .
- Critical Considerations : Protect reactive groups (e.g., amides) during coupling steps. Optimize stoichiometry to avoid side products like disulfides.
Q. How can HPLC and FTIR be used to validate purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA). Monitor at 254 nm for aromatic absorption. Compare retention time against a synthetic standard .
- FTIR : Key peaks include C=O (pyran-4-one, ~1680 cm⁻¹), S–S (absent if pure, ~500 cm⁻¹), and C–F (benzoate, ~1220 cm⁻¹) .
- Data Interpretation : Purity >95% by HPLC area under the curve (AUC) is acceptable for preliminary assays.
Q. What stability challenges arise from the fluorobenzoate and cyclopropaneamido groups?
- Findings :
- Hydrolytic Instability : The ester group in 3-fluorobenzoate is prone to hydrolysis under basic conditions. Store in anhydrous DMSO at –20°C .
- Cyclopropane Ring Strain : Susceptible to ring-opening under strong acids/bases. Confirm stability via ¹H NMR (cyclopropane protons at δ 0.5–1.5 ppm) after storage .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing cyclopropaneamido with larger rings) affect bioactivity?
- SAR Approach :
- Synthesize analogs with cyclohexaneamido or adamantaneamido groups.
- Test inhibitory activity against target enzymes (e.g., kinases or phosphatases, as seen in PF-06465469 analogs ).
Q. What computational methods predict binding modes of this compound with mGluR5 or similar targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 6FFI for mGluR5). Focus on π-stacking (fluorobenzoate) and hydrogen bonding (thiadiazole NH) .
- MD Simulations : Assess stability of the sulfanyl methyl linker in solvated environments (AMBER force field).
Q. How to resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
- Troubleshooting :
- Assay Conditions : Variability in buffer pH (affects ionization of the 4-oxo group) or reducing agents (may cleave S–S bonds) .
- Table :
| Study | IC₅₀ (nM) | Assay Buffer | Reductant Added |
|---|---|---|---|
| A | 12 ± 2 | pH 7.4 | None |
| B | 45 ± 8 | pH 6.8 | 1 mM DTT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
